molecular formula C15H26BNO3 B8003552 Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone

Cat. No.: B8003552
M. Wt: 279.18 g/mol
InChI Key: IADKEUWQMKAZLN-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone is a complex organic compound characterized by its boronic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of cyclopropylboronic acid with piperidine derivatives under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides or other oxidized forms.

  • Reduction: Reduction reactions to form simpler derivatives.

  • Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or metal catalysts.

  • Reduction reactions might involve hydrogen gas or metal hydrides.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential in organic synthesis.

Biology: In biological research, Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Medically, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids in enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

  • Cyclopropylboronic acid pinacol ester

  • 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Uniqueness: Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)methanone stands out due to its specific structural features, such as the piperidinyl group, which differentiates it from other boronic acid derivatives

Properties

IUPAC Name

cyclopropyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-9-17(10-8-12)13(18)11-5-6-11/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADKEUWQMKAZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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